4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide
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Overview
Description
4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene and furan rings, followed by their functionalization and coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the bromine atom can yield the corresponding hydrogenated compound.
Scientific Research Applications
4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be employed in the study of biological pathways and interactions due to its unique structural features.
Industry: It can be used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-bromo-5-(furan-2-yl)thiophene share structural similarities.
Furan derivatives: Compounds such as 2-furylboronic acid are structurally related.
Uniqueness
What sets 4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide apart is its combination of a bromine atom, furan ring, and thiophene ring, which provides unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S2/c15-10-5-13(20-8-10)14(17)16-6-11-4-9(7-19-11)12-2-1-3-18-12/h1-5,7-8H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCLPNTXMMKSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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